Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-hydroxypyridazine with piperidine-2-carboxylic acid methyl ester in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-2-carboxylic acid and its esters.
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone derivatives.
Uniqueness
Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate is unique due to its specific combination of piperidine and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 1-(6-oxo-1H-pyridazin-3-yl)piperidine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-17-11(16)8-4-2-3-7-14(8)9-5-6-10(15)13-12-9/h5-6,8H,2-4,7H2,1H3,(H,13,15) |
InChI Key |
YXZAVVMMOOPCGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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